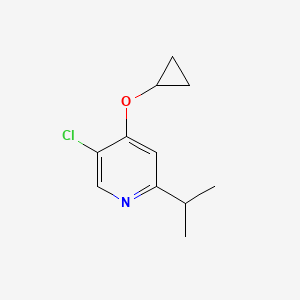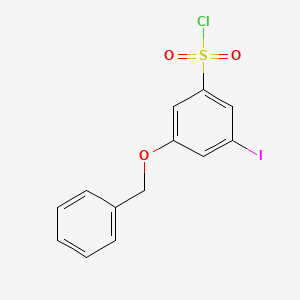
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride is an organic compound that features a benzene ring substituted with a benzyloxy group, an iodine atom, and a sulfonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-iodobenzenesulfonyl chloride typically involves multiple steps, starting from commercially available precursors. One common route includes the iodination of a benzyloxy-substituted benzene derivative, followed by sulfonylation with chlorosulfonic acid or a similar reagent. The reaction conditions often require careful control of temperature and the use of solvents such as dichloromethane or chloroform to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to handle the reagents and control the reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters.
Oxidation and Reduction: The iodine atom can participate in oxidation-reduction reactions, potentially forming iodinated derivatives or undergoing deiodination.
Coupling Reactions: The benzyloxy group can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Hydrogen peroxide, peracids
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions include sulfonamides, sulfonate esters, and various iodinated or deiodinated derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Benzyloxy)-5-iodobenzenesulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism by which 3-(Benzyloxy)-5-iodobenzenesulfonyl chloride exerts its effects depends on the specific application. In chemical reactions, the sulfonyl chloride group acts as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom can participate in redox reactions, influencing the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent modification or non-covalent interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Benzyloxy)-4-iodobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-bromobenzenesulfonyl chloride
- 3-(Benzyloxy)-5-chlorobenzenesulfonyl chloride
Uniqueness
The iodine atom, in particular, provides opportunities for further functionalization through coupling reactions and redox chemistry, distinguishing it from similar compounds with different halogen substituents .
Propriétés
Formule moléculaire |
C13H10ClIO3S |
|---|---|
Poids moléculaire |
408.64 g/mol |
Nom IUPAC |
3-iodo-5-phenylmethoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C13H10ClIO3S/c14-19(16,17)13-7-11(15)6-12(8-13)18-9-10-4-2-1-3-5-10/h1-8H,9H2 |
Clé InChI |
MLLFMXNWDWZHOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=CC(=C2)I)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



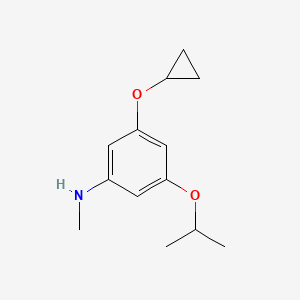
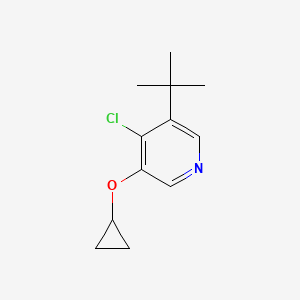
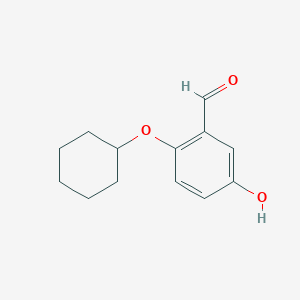



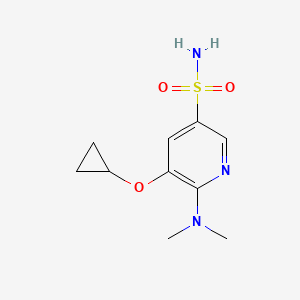
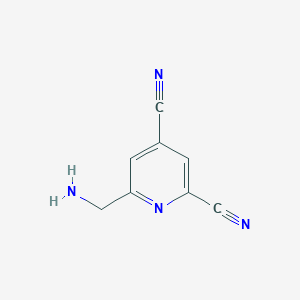
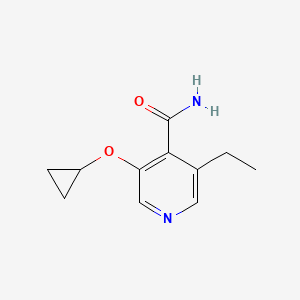
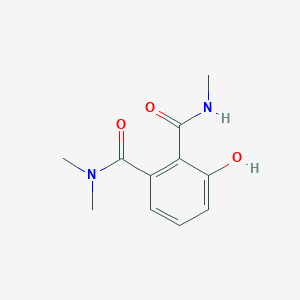
![[2-Iodo-6-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14840124.png)
